Superior Mode-Selectivity as a TRPV1 Antagonist Pharmacophore
When incorporated into a TRPV1 antagonist series, the 3-(1-methylcyclopropyl) pyrazole C-region analog (compound 54) exhibited high capsaicin-selective antagonism (IC₅₀ = 3.27 nM) and weak proton activation inhibition (31.5% at 3 µM) [1]. In comparison, the initial lead compound (2) displayed full antagonism for all activation modes, lacking this selectivity [1].
| Evidence Dimension | Functional selectivity (mode-selectivity) at human TRPV1 receptor |
|---|---|
| Target Compound Data | IC₅₀ = 3.27 nM (capsaicin); 31.5% inhibition at 3 µM (proton) |
| Comparator Or Baseline | Lead compound (2): Full antagonism for all activators |
| Quantified Difference | Demonstrated capsaicin-selective antagonism vs. non-selective antagonism |
| Conditions | Human TRPV1 expressed in CHO cells, measured by FLIPR assay |
Why This Matters
This quantitative mode-selectivity profile is crucial for developing next-generation analgesics with a potentially reduced side-effect profile, as it spares physiological proton-mediated signaling while targeting capsaicin-induced pain pathways.
- [1] Jin, M., et al. (2024). Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N’-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters, 101, 129656. View Source
